(Ethoxycarbonylmethyl)diphenylphosphine
Overview
Description
“(Ethoxycarbonylmethyl)diphenylphosphine”, also known as ECDP, is a phosphine compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has a molecular formula of C16H17O3P and a molecular weight of 288.28 .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the Kabachnik–Fields reaction, which comprises the condensation of an amine, oxo compound, and a P-reagent . This reaction still attracts interest due to the challenging synthetic procedures and the potential biological activity of the resulting α-aminophosphonic derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 17 hydrogen atoms, 3 oxygen atoms, and 1 phosphorus atom .
Physical And Chemical Properties Analysis
“this compound” has a melting point of 63-65 °C and a predicted boiling point of 391.6±25.0 °C. It also has a predicted density of 1.17±0.1 g/cm3 .
Scientific Research Applications
Unusual Annelation Reactions
(Ethoxycarbonylmethyl)diphenylphosphine derivatives have been utilized in unusual [8 + 2] annelation reactions with tropone, producing complex bicyclic structures. This demonstrates the compound's role in facilitating novel synthetic routes for the construction of intricate organic frameworks (Kamal Kumar, A. Kapur, M. Ishar, 2000).
Synthesis and Structural Studies
The compound has been involved in the synthesis and structural elucidation of EOM-protected bis(diphenylphosphino) derivatives. These studies are crucial for understanding the chemical behavior and potential applications of phosphine-based ligands in coordination chemistry and catalysis (Eugenijus Urnezius et al., 2022).
Catalysis
In the realm of catalysis, diphenylphosphine-containing macromolecules have shown significant activity in methoxycarbonylation reactions of ethene, demonstrating the influence of macromolecular architecture on reaction selectivity (N. Vautravers, D. Cole-Hamilton, 2009). Additionally, cationic rhodium(I) complexes with related phosphine ligands have been effective in catalyzing oxidative amination of styrene, showcasing the versatility of these compounds in organic transformations (M. V. Jiménez et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl (diphenylphosphino)acetate, also known as (Ethoxycarbonylmethyl)diphenylphosphine or ethyl 2-diphenylphosphanylacetate, is a type of tertiary phosphine . Tertiary phosphines are commonly used as ligands in transition metal catalysis and organocatalysis . Therefore, the primary targets of Ethyl (diphenylphosphino)acetate are likely to be transition metals in various catalytic processes.
Mode of Action
Tertiary phosphines, including ethyl (diphenylphosphino)acetate, are known to act as ligands, forming complexes with transition metals . These complexes can then participate in various catalytic reactions, influencing the rate and selectivity of these reactions .
Result of Action
The molecular and cellular effects of Ethyl (diphenylphosphino)acetate’s action are likely to be highly dependent on the specific catalytic reactions it is involved in. As a ligand, it can influence the activity of transition metal catalysts, potentially affecting the rate and selectivity of various biochemical reactions .
properties
IUPAC Name |
ethyl 2-diphenylphosphanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O2P/c1-2-18-16(17)13-19(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFGJGLKZFVIHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204107 | |
Record name | Ethyl (diphenylphosphino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55552-24-4 | |
Record name | Ethyl 2-(diphenylphosphino)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55552-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (diphenylphosphino)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055552244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (diphenylphosphino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (diphenylphosphino)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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